molecular formula C8H9N3 B183297 5-Amino-2-(methylamino)benzonitrile CAS No. 197382-76-6

5-Amino-2-(methylamino)benzonitrile

Cat. No.: B183297
CAS No.: 197382-76-6
M. Wt: 147.18 g/mol
InChI Key: PKQSNPPWBULKKQ-UHFFFAOYSA-N
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Description

5-Amino-2-(methylamino)benzonitrile (CAS 197382-76-6) is a benzonitrile derivative with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound serves as an important intermediate in scientific research and development. A significant documented application of this compound and its structural analogs is in oxidation hair dye compositions . In this context, such diaminobenzonitrile compounds contribute to the formation of colored dyes upon oxidation, making them valuable for the development of new cosmetic coloring agents . The nitrile functional group is of particular interest in chemical research; it can act as a key pharmacophore or structural motif in drug discovery due to its ability to participate in hydrogen bonding and other molecular interactions with biological targets, which can enhance binding affinity and improve pharmacokinetic properties . For research convenience, the related hydrochloride salt form (CAS 197382-87-9) is also available . 5-Amino-2-(methylamino)benzonitrile is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

5-amino-2-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQSNPPWBULKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

This method involves the displacement of a halogen atom in a nitro-substituted benzonitrile precursor with methylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Step 1: Synthesis of 2-Chloro-5-nitrobenzonitrile
The starting material, 2-chloro-5-nitrobenzonitrile, is prepared via nitration of 2-chlorobenzonitrile. Nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–10°C to direct electrophilic substitution to the para position relative to the chlorine atom.

Step 2: Methylamine Substitution
The chlorine atom at position 2 undergoes nucleophilic displacement with methylamine (CH₃NH₂) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C. Catalytic amounts of potassium iodide (KI) enhance reactivity by generating a more labile iodide intermediate. The product, 2-methylamino-5-nitrobenzonitrile, is isolated in 70–85% yield after recrystallization.

Step 3: Nitro Group Reduction
The nitro group at position 5 is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol at 25–40°C and 1–3 atm pressure. This step proceeds quantitatively, yielding 5-amino-2-(methylamino)benzonitrile.

Key Experimental Data

ParameterConditions/Results
Nitration temperature0–10°C
Methylamine reaction80°C, 12 h, 85% yield
Hydrogenation catalyst5% Pd/C, 1 atm H₂
Final product purity>98% (HPLC)

Buchwald-Hartwig Amination Strategy

Mechanistic Approach

This modern method employs transition-metal catalysis to form the C–N bond between a brominated benzonitrile precursor and methylamine.

Step 1: Synthesis of 2-Bromo-5-nitrobenzonitrile
Bromination of 5-nitrobenzonitrile using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 50°C introduces a bromine atom at position 2 with >90% regioselectivity.

Step 2: Palladium-Catalyzed Coupling
A Buchwald-Hartwig amination reaction couples 2-bromo-5-nitrobenzonitrile with methylamine. The reaction uses a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 100°C. The product, 2-methylamino-5-nitrobenzonitrile, is obtained in 75–88% yield.

Step 3: Nitro Reduction
As in Method 1, catalytic hydrogenation reduces the nitro group to an amine, yielding the target compound.

Advantages and Limitations

  • Advantages : High functional group tolerance; avoids harsh nitration conditions.

  • Limitations : Requires expensive palladium catalysts; ligand sensitivity impacts reproducibility.

Reductive Amination of a Ketone Intermediate

Pathway Description

This route introduces the methylamino group via reductive amination of a ketone intermediate.

Step 1: Synthesis of 5-Nitro-2-cyanobenzaldehyde
Oxidation of 2-methyl-5-nitrobenzonitrile using ozone (O₃) followed by reductive workup generates 5-nitro-2-cyanobenzaldehyde.

Step 2: Reductive Amination
The aldehyde reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 6–7 to form 5-nitro-2-(methylamino)benzonitrile.

Step 3: Nitro Reduction
Catalytic hydrogenation completes the synthesis, yielding 5-amino-2-(methylamino)benzonitrile.

Yield Optimization

ReagentRoleOptimal Quantity
NaBH₃CNReducing agent1.2 equiv
CH₃NH₂Amine source3.0 equiv
Reaction time24 h65% yield

Comparative Analysis of Methods

MethodOverall YieldCost EfficiencyScalability
Nucleophilic substitution70–75%HighIndustrial
Buchwald-Hartwig65–70%ModerateLab-scale
Reductive amination50–60%LowNiche

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms into the benzene ring.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 5-Amino-2-(methylamino)benzylamine.

    Substitution: Halogenated derivatives like 5-Amino-2-(methylamino)-4-bromobenzonitrile.

Scientific Research Applications

5-Amino-2-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds with biological targets, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point/Boiling Point Key Applications/Notes
5-Amino-2-chlorobenzonitrile 35747-58-1 C₇H₅ClN₂ 152.57 -Cl at 2-position Not reported Intermediate in agrochemicals
5-Amino-2-(trifluoromethoxy)benzonitrile 1261523-71-0 C₈H₅F₃N₂O 202.14 -O-CF₃ at 2-position Not reported Fluorinated drug intermediates
5-Amino-2-(methylsulfonyl)benzonitrile 1549858-32-3 C₈H₈N₂O₂S 196.23 -SO₂-CH₃ at 2-position Not reported Potential sulfonamide drug cores
3-Amino-4-(methylamino)benzonitrile 68104-63-2 C₈H₉N₃ 147.18 -NHCH₃ at 4-position Not reported Positional isomer; dye precursor
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile 38803-30-4 C₁₂H₁₆N₄ 216.29 -N-(piperazinyl) at 2-position Not reported CNS drug candidates

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and trifluoromethoxy (-O-CF₃) groups (Table 1) are electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions. This enhances stability but may reduce reactivity in nucleophilic reactions . Methylamino (-NHCH₃) and piperazinyl groups are electron-donating, increasing ring electron density and improving solubility in polar solvents. These groups are critical in pharmaceutical intermediates for enhancing bioavailability .

Biological Activity

5-Amino-2-(methylamino)benzonitrile, a compound with the molecular formula C8_8H10_10N3_3, is gaining attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-2-(methylamino)benzonitrile is characterized by the presence of amino and methylamino groups attached to a benzonitrile framework. The chemical structure can be represented as follows:

  • Molecular Formula : C8_8H10_10N3_3
  • CAS Number : 197382-87-9

The biological activity of 5-Amino-2-(methylamino)benzonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and methylamino groups facilitate hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the nitrile group can participate in biochemical pathways, potentially affecting cellular processes such as signaling and metabolism.

Biological Activities

  • Antimicrobial Activity : Research has indicated that compounds similar to 5-Amino-2-(methylamino)benzonitrile exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics.
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may act on enzymes related to neurotransmitter synthesis, which could have implications for neurological disorders .
  • Anticancer Potential : Preliminary studies suggest that 5-Amino-2-(methylamino)benzonitrile may possess anticancer properties. Its structural similarity to known bioactive compounds allows it to interfere with cancer cell proliferation and induce apoptosis in certain cancer types .

Case Study 1: Enzyme Interaction

A study investigated the interaction of 5-Amino-2-(methylamino)benzonitrile with a specific enzyme involved in neurotransmitter metabolism. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent for conditions like depression or anxiety.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that 5-Amino-2-(methylamino)benzonitrile exhibited notable antibacterial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Amino-2-methylbenzonitrileLacks methylamino groupLimited enzyme inhibition
4-Amino-2-(methylamino)benzonitrileDifferent substitution patternVaries based on position
5-Iodo-2-methylbenzonitrileHalogenated derivativeEnhanced antimicrobial effects

The unique combination of amino and methylamino groups in 5-Amino-2-(methylamino)benzonitrile provides it with distinct reactivity compared to similar compounds, making it a valuable candidate for further research.

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